molecular formula C7H15NO B14916873 3-(Ethylamino)-1-methyl-cyclobutanol

3-(Ethylamino)-1-methyl-cyclobutanol

Cat. No.: B14916873
M. Wt: 129.20 g/mol
InChI Key: YKGSTFVWRIAUOK-UHFFFAOYSA-N
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Description

3-(Ethylamino)-1-methyl-cyclobutanol: is an organic compound with a cyclobutane ring substituted with an ethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)-1-methyl-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-cyclobutanone with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)-1-methyl-cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: 3-(Ethylamino)-1-methyl-cyclobutanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on cellular processes. It may also serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

    3-(Methylamino)-1-methyl-cyclobutanol: Similar structure but with a methylamino group instead of an ethylamino group.

    3-(Ethylamino)-1-ethyl-cyclobutanol: Similar structure but with an ethyl group instead of a methyl group on the cyclobutane ring.

Uniqueness: 3-(Ethylamino)-1-methyl-cyclobutanol is unique due to the combination of its ethylamino and methyl substituents on the cyclobutane ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(ethylamino)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-3-8-6-4-7(2,9)5-6/h6,8-9H,3-5H2,1-2H3

InChI Key

YKGSTFVWRIAUOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)(C)O

Origin of Product

United States

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